methyl (2E)-2-(4-bromobenzylidene)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
METHYL 2-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]-5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of thiazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include 4-bromobenzaldehyde, 1,5-dimethyl-1H-pyrazole, and other reagents. The key steps may involve:
Condensation Reaction: Combining 4-bromobenzaldehyde with a suitable pyrazole derivative under acidic or basic conditions.
Cyclization: Formation of the thiazolopyrimidine ring through cyclization reactions, often involving sulfur-containing reagents.
Esterification: Introduction of the methyl ester group through esterification reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole or thiazolopyrimidine rings.
Reduction: Reduction reactions could target the carbonyl groups or the double bond in the structure.
Substitution: Electrophilic or nucleophilic substitution reactions may occur, especially at the bromophenyl moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, thiazolopyrimidines are known for their potential as enzyme inhibitors. This compound might be investigated for its ability to inhibit specific enzymes involved in disease pathways.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. It might exhibit activity against certain types of cancer, bacterial infections, or inflammatory diseases.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor for other valuable chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, thiazolopyrimidines may interact with enzymes or receptors, inhibiting their activity. This interaction could involve binding to the active site or allosteric sites, disrupting normal function.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidine Derivatives: Other compounds in this class with slight structural variations.
Pyrazole Derivatives: Compounds with similar pyrazole moieties.
Bromophenyl Compounds: Molecules containing the bromophenyl group.
Uniqueness
What sets this compound apart is its specific combination of functional groups and ring structures, which may confer unique biological activities or chemical reactivity.
Properties
Molecular Formula |
C21H19BrN4O3S |
---|---|
Molecular Weight |
487.4 g/mol |
IUPAC Name |
methyl (2E)-2-[(4-bromophenyl)methylidene]-5-(1,5-dimethylpyrazol-4-yl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C21H19BrN4O3S/c1-11-17(20(28)29-4)18(15-10-23-25(3)12(15)2)26-19(27)16(30-21(26)24-11)9-13-5-7-14(22)8-6-13/h5-10,18H,1-4H3/b16-9+ |
InChI Key |
RHWAGENWTIQOOH-CXUHLZMHSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=CC=C(C=C3)Br)/SC2=N1)C4=C(N(N=C4)C)C)C(=O)OC |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)Br)SC2=N1)C4=C(N(N=C4)C)C)C(=O)OC |
Origin of Product |
United States |
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